molecular formula C16H17FN2OS2 B2906773 3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 896351-05-6

3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2906773
CAS No.: 896351-05-6
M. Wt: 336.44
InChI Key: GWMGSKPLTCFEMG-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-fluorophenylthio group at the 3-position and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl amine.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h5-8H,1-4,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGSKPLTCFEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN. By preserving the activity of PTEN, the compound can potentially exert anti-tumor effects.

Biochemical Pathways

The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation. The compound’s inhibition of ck2 and gsk3β prevents pten phosphorylation, thereby disrupting this pathway. This disruption can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the preservation of PTEN activity. This preservation can lead to decreased cell proliferation and increased apoptosis , particularly in cancer cells. These effects could potentially be harnessed for anti-cancer therapies.

Biological Activity

The compound 3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide , identified by its CAS number 741731-81-7, is a novel thioamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FN3OSC_{15}H_{16}FN_3OS, with a molecular weight of approximately 337.37 g/mol. Its structure features a fluorophenyl group linked via a sulfur atom to a tetrahydrobenzo[d]thiazole moiety, which may contribute to its unique biological profile.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing fluorinated phenyl groups have been shown to possess significant antimicrobial properties. The presence of fluorine enhances lipophilicity and biological availability, which can improve the efficacy of the compound against various pathogens .
  • Anticancer Properties : Fluorinated compounds have been reported to exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth. The specific interactions of the thiazole moiety with cellular targets may play a critical role in this activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds suggest:

  • Enzyme Inhibition : Similar thioamide derivatives have been shown to inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : The compound may interact with various receptors (e.g., dopamine or serotonin receptors), influencing signaling pathways associated with cancer and other diseases.

Antimicrobial Activity

A study investigating various fluorinated compounds revealed that those similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 128 µM depending on structural modifications .

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128

Anticancer Activity

Another study focused on the anticancer potential of thiazole derivatives indicated that compounds with similar structures could induce apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Key Observations :

  • The tetrahydrobenzothiazole core is prevalent in kinase inhibitors (e.g., 4i) and antitumor agents (e.g., 26a), while non-hydrogenated thiazoles (e.g., 31) are associated with KPNB1 inhibition .
  • Sulfur-containing groups (thioether, sulfonyl, thione) modulate electronic properties and binding. For example, the 4-fluorophenylthio group in the target compound may enhance hydrophobic interactions compared to the methoxy group in 26a .
Kinase Inhibition ():
  • 4i (IC₅₀ CK2α = 0.12 µM; GSK3β = 0.38 µM) and 4l (IC₅₀ CK2α = 0.15 µM; GSK3β = 0.42 µM) show potent dual kinase inhibition. The fluorophenyl group in 4i improves activity over the methoxyphenyl in 4l, suggesting electron-withdrawing substituents enhance binding .
  • Target Compound : The 4-fluorophenylthio group may similarly improve kinase affinity, though its thioether linkage could alter solubility compared to ureido derivatives.
Antitumor Activity ():
  • 26a (79.8% yield, methoxybenzylamino) and 26c (48.1% yield, thiophenmethylamino) inhibit human lung cancer and glioma cells.
  • Target Compound : The thioether group may reduce metabolic stability compared to 26a but could enhance membrane permeability.
Anticancer Mechanisms ():
  • 31 (KPNB1 inhibitor) uses a 4-fluorophenyl group for target specificity. The furan-2-yl propanamide side chain contributes to π-π stacking, a feature absent in the target compound’s aliphatic thioether .

Physicochemical Properties

Property Target Compound (Inferred) 4i () 26a () 31 ()
Melting Point ~180–200°C* 220–222°C Oil (liquid) Not reported
Solubility Moderate (thioether) Low (acidic) High (polar) Low (aromatic)
Synthetic Yield N/A 52% 79.8% Not reported

*Inferred based on structural similarity to 4i and 26c (104–105°C) .

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